

Spectroscopic Characterization of 2-Cyano-3-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyano-3-nitrobenzoic acid

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Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Cyano-3-nitrobenzoic acid**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally similar compounds to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science for the identification and characterization of this and related compounds.

Introduction: The Imperative of Spectroscopic Analysis

In the realm of chemical research and development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization, providing a detailed fingerprint of a compound's molecular architecture. **2-Cyano-3-nitrobenzoic acid**, a substituted aromatic carboxylic acid, presents a unique combination of functional groups—a carboxylic acid, a nitrile, and a nitro group—each with distinct spectroscopic signatures. Understanding these signatures is crucial for confirming

the successful synthesis of the target molecule, assessing its purity, and predicting its chemical behavior.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS spectra of **2-Cyano-3-nitrobenzoic acid**. By examining the influence of each functional group on the overall spectrum and drawing parallels with closely related, well-characterized molecules, we can construct a reliable predictive model of its spectroscopic properties.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **2-Cyano-3-nitrobenzoic acid**, with its ortho- and meta-substituted benzene ring, dictates a complex and informative spectroscopic profile. The electron-withdrawing nature of the cyano and nitro groups, coupled with the carboxylic acid functionality, will significantly influence the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the various bonds.

Caption: Molecular Structure of **2-Cyano-3-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Cyano-3-nitrobenzoic acid**, both ^1H and ^{13}C NMR will provide critical information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Caption: A typical workflow for NMR data acquisition and analysis.

Predicted ^1H NMR Spectrum

The aromatic region of the ^1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro and cyano groups, these protons will be deshielded and resonate at a relatively high chemical shift (downfield). The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, often above 10 ppm.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Cyano-3-nitrobenzoic acid**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)	> 10	Broad Singlet	N/A
Aromatic H (ortho to COOH)	8.2 - 8.5	Doublet of Doublets	~8, ~1.5
Aromatic H (para to COOH)	8.0 - 8.3	Triplet	~8
Aromatic H (ortho to CN)	8.4 - 8.7	Doublet of Doublets	~8, ~1.5

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The assignments are based on the analysis of substituent effects on aromatic chemical shifts.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Cyano-3-nitrobenzoic acid**

Carbon Assignment	Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)	165 - 170
Aromatic C-COOH	130 - 135
Aromatic C-CN	110 - 115
Aromatic C-NO ₂	148 - 153
Quaternary Aromatic Carbons	135 - 145
Aromatic C-H	125 - 135
Cyano (-CN)	115 - 120

Note: These are predicted values. The exact chemical shifts will be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation and Acquisition

Caption: Common workflows for solid-state IR spectroscopy.

Predicted IR Absorption Bands

The IR spectrum of **2-Cyano-3-nitrobenzoic acid** is expected to show strong absorptions corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡N stretch of the nitrile, and the N-O stretches of the nitro group.

Table 3: Predicted Characteristic IR Absorption Bands for **2-Cyano-3-nitrobenzoic acid**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid	O-H stretch	3300 - 2500	Broad, Strong
Carboxylic Acid	C=O stretch	1710 - 1680	Strong
Aromatic	C-H stretch	3100 - 3000	Medium
Aromatic	C=C stretch	1600 - 1450	Medium to Weak
Cyano	C≡N stretch	2230 - 2210	Medium
Nitro	Asymmetric N-O stretch	1550 - 1500	Strong
Nitro	Symmetric N-O stretch	1370 - 1330	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry Analysis

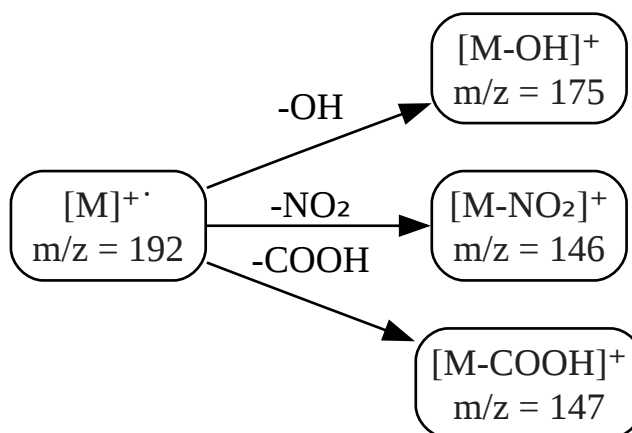
Caption: A general workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation

The molecular formula of **2-Cyano-3-nitrobenzoic acid** is C₈H₄N₂O₄, with a molecular weight of 192.13 g/mol. In a high-resolution mass spectrum, the exact mass can be used to confirm the elemental composition. Electron Ionization (EI) would likely lead to significant fragmentation. Electrospray Ionization (ESI), a softer ionization technique, would likely show a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Predicted Fragmentation Pathways:

Common fragmentation patterns for benzoic acids include the loss of water (H_2O), carbon monoxide (CO), and the entire carboxylic acid group (COOH). The presence of the nitro and cyano groups will also influence the fragmentation.



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Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **2-Cyano-3-nitrobenzoic acid**. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this compound in their synthetic and analytical workflows. While this guide is based on established spectroscopic principles and data from analogous structures, it is imperative to confirm these predictions with experimental data whenever possible.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com